molecular formula C28H24N2O3 B15587965 SB-429201

SB-429201

Cat. No.: B15587965
M. Wt: 436.5 g/mol
InChI Key: YPXLCXVERGDWHW-UHFFFAOYSA-N
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Description

SB-429201 is a useful research compound. Its molecular formula is C28H24N2O3 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-4-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C28H24N2O3/c31-27(20-11-21-7-3-1-4-8-21)29-23-14-12-22(13-15-23)28(32)30-24-16-18-26(19-17-24)33-25-9-5-2-6-10-25/h1-10,12-19H,11,20H2,(H,29,31)(H,30,32)

InChI Key

YPXLCXVERGDWHW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of SB-429201: A Selective HDAC1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-429201 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1), a key enzyme implicated in the epigenetic regulation of gene expression. Its discovery marked a significant step in the development of isoform-selective HDAC inhibitors, offering a valuable tool for studying the specific roles of HDAC1 in cellular processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, compiling essential data and experimental protocols for researchers in the field.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening campaign by researchers at GlaxoSmithKline as a selective inhibitor of HDAC1.[1][2] It belongs to the class I HDAC inhibitors and exhibits a preferential inhibition of HDAC1 over other class I isoforms, namely HDAC3 and HDAC8.

The mechanism of action of this compound involves the chelation of the zinc ion within the active site of the HDAC1 enzyme. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and other non-histone protein substrates. The resulting hyperacetylation of chromatin can lead to the reactivation of silenced tumor suppressor genes and cell cycle inhibitors, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway

The inhibition of HDAC1 by this compound initiates a cascade of events within the cell, primarily affecting gene transcription. The following diagram illustrates the simplified signaling pathway.

HDAC1_Inhibition_Pathway SB429201 This compound HDAC1 HDAC1 SB429201->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellularEffects

Figure 1: Simplified signaling pathway of HDAC1 inhibition by this compound.

Biological Activity

The inhibitory activity of this compound against class I HDAC enzymes was determined using in vitro enzymatic assays. The quantitative data from these studies are summarized in the table below.

EnzymeIC50 (µM)Selectivity vs. HDAC1
HDAC1~1.5-
HDAC3>30>20-fold
HDAC8>30>20-fold
Table 1: Inhibitory Activity of this compound against Class I HDACs

Synthesis of this compound

The chemical name for this compound is N-(4-methoxyphenyl)-N'-[1-(naphthalen-1-yl)ethyl]oxalamide . The synthesis of this compound can be achieved through a convergent synthesis strategy, which involves the preparation of two key intermediates: 1-(naphthalen-1-yl)ethanamine and an N-(4-methoxyphenyl)oxamic acid derivative . These intermediates are then coupled to form the final product.

Synthetic Scheme

SB429201_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Coupling Acetonaphthone 1-Acetonaphthone Naphthylethanol (S)-1-(Naphthalen-1-yl)ethanol Acetonaphthone->Naphthylethanol Asymmetric Reduction Naphthylethylamine (R)-1-(Naphthalen-1-yl)ethanamine Naphthylethanol->Naphthylethylamine Sulfonylation, Azidation, Reduction SB429201 This compound Naphthylethylamine->SB429201 Anisidine p-Anisidine Chloroacetamide 2-Chloro-N-(4-methoxyphenyl)acetamide Anisidine->Chloroacetamide Acylation OxamicAcidEster N-(4-methoxyphenyl)oxamic acid ethyl ester Chloroacetamide->OxamicAcidEster Reaction with diethyl oxalate OxamicAcidEster->SB429201 Amide Coupling

Figure 2: General synthetic workflow for this compound.
Experimental Protocols

3.2.1. Synthesis of (R)-1-(naphthalen-1-yl)ethanamine

A common method for the synthesis of chiral amines is the asymmetric reduction of a ketone followed by conversion of the resulting alcohol to the amine.[3]

  • Step 1: Asymmetric Hydrogenation of 1'-Acetonaphthone. 1'-Acetonaphthone is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) and a hydrogen source (e.g., H2 gas or formic acid/triethylamine) to yield (S)-1-(naphthalen-1-yl)ethanol with high enantiomeric excess.

  • Step 2: Conversion to (R)-1-(naphthalen-1-yl)ethanamine. The resulting (S)-alcohol is then converted to the corresponding (R)-amine. This can be achieved via a multi-step process involving:

    • Sulfonylation: Reaction of the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form a good leaving group.

    • Azidation: Displacement of the sulfonate with an azide (B81097) source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF). This step proceeds with inversion of stereochemistry.

    • Reduction: Reduction of the azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation (e.g., H2, Pd/C).

3.2.2. Synthesis of N-(4-methoxyphenyl)oxamic acid ethyl ester

This intermediate can be prepared from p-anisidine.

  • Step 1: Acylation of p-Anisidine. p-Anisidine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield 2-chloro-N-(4-methoxyphenyl)acetamide.[4]

  • Step 2: Reaction with Diethyl Oxalate. The resulting chloroacetamide is then reacted with a source of the oxalyl group, such as diethyl oxalate, in the presence of a base to form the desired N-(4-methoxyphenyl)oxamic acid ethyl ester.

3.2.3. Final Coupling to Yield this compound

The final step involves the coupling of (R)-1-(naphthalen-1-yl)ethanamine with N-(4-methoxyphenyl)oxamic acid ethyl ester.

  • Amide Bond Formation: The two intermediates are reacted together in a suitable solvent. This amide bond formation can be facilitated by heating or by the use of standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA). The reaction mixture is then purified by chromatography to yield this compound.

Experimental Workflow: HDAC Activity Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against a recombinant HDAC enzyme.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant HDAC1 - Fluorogenic Substrate - Assay Buffer - this compound dilutions Plate Add to 96-well plate: - HDAC1 enzyme - this compound/control Reagents->Plate Incubate1 Pre-incubate Plate->Incubate1 AddSubstrate Add Fluorogenic Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 AddDeveloper Add Developer Solution Incubate2->AddDeveloper Incubate3 Incubate AddDeveloper->Incubate3 ReadFluorescence Read Fluorescence (Ex/Em) Incubate3->ReadFluorescence Calculate Calculate % Inhibition ReadFluorescence->Calculate Plot Plot Dose-Response Curve Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

Figure 3: General workflow for an in vitro HDAC activity assay.
Detailed Protocol for HDAC1 Activity Assay

This protocol is a generalized procedure based on commercially available fluorometric HDAC assay kits and published methods.[5][6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the this compound stock solution in assay buffer.

    • Dilute the recombinant human HDAC1 enzyme to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solutions according to the manufacturer's instructions.

  • Assay Procedure:

    • To the wells of a black 96-well microplate, add the diluted HDAC1 enzyme.

    • Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate the plate at room temperature for a further period (e.g., 15 minutes) to allow the fluorescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of HDAC1. Its discovery has paved the way for the development of more potent and selective HDAC inhibitors with potential therapeutic applications in oncology and other diseases. The synthetic route and experimental protocols provided in this guide offer a comprehensive resource for researchers working with this important molecule.

References

SB-429201: An In-Depth Technical Guide on its Effect on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-429201 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme in the epigenetic regulation of gene expression. By inhibiting HDAC1, this compound modulates the acetylation status of histones, leading to changes in chromatin structure and gene transcription. This technical guide provides a comprehensive overview of the core principles of this compound's action on histone acetylation, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine (B10760008) residues on histone tails. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. This compound, by selectively inhibiting HDAC1, prevents the removal of these acetyl groups. The resulting hyperacetylation of histones neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. This leads to a more relaxed, euchromatic state, making the DNA more accessible to transcription factors and promoting gene expression.

Quantitative Data on this compound

This compound exhibits high potency and selectivity for HDAC1. The following table summarizes the key quantitative metrics for this compound.

ParameterValueReference
Target Histone Deacetylase 1 (HDAC1)
IC50 ~1.5 µM
Selectivity At least 20-fold preference for HDAC1 over HDAC3 and HDAC8

Signaling Pathways

The inhibition of HDAC1 by this compound initiates a cascade of events that ultimately alters gene expression. The primary signaling pathway is direct and chromatin-associated.

An In-depth Technical Guide on the Role of SB-431542 in Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor SB-431542 and its pivotal role in the regulation of gene expression. By selectively targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, SB-431542 has become an invaluable tool in dissecting the molecular mechanisms governing a multitude of cellular processes and a subject of interest in drug development for conditions such as cancer and fibrosis.

Core Mechanism of Action: Inhibition of TGF-β Type I Receptors

SB-431542 is a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets the kinase domains of ALK5 (also known as TGF-β type I receptor, TβRI), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor). The inhibitory action of SB-431542 is ATP-competitive, preventing the receptor kinase from phosphorylating its downstream targets. A key feature of SB-431542 is its high selectivity for the TGF-β/Activin/Nodal branch of signaling, with minimal to no inhibitory activity against the more divergent ALK family members involved in Bone Morphogenetic Protein (BMP) signaling, such as ALK1, ALK2, ALK3, and ALK6. Furthermore, it does not significantly affect other major signaling pathways like the ERK, JNK, or p38 MAP kinase pathways.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI/ALK5). This phosphorylation event activates the kinase domain of ALK5. The activated ALK5 subsequently phosphorylates the

An In-Depth Technical Guide to SB-431542 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for the compound "SB-429201" yielded minimal specific results, suggesting a possible typographical error. The context of the query strongly indicates that the intended compound of interest is likely SB-431542 , a well-characterized and extensively researched inhibitor of the TGF-β signaling pathway in the context of cancer. Therefore, this technical guide will focus on SB-431542.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-431542, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) signaling pathway, and its application in cancer research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Core Concepts and Mechanism of Action

SB-431542 is a small molecule inhibitor that specifically targets the ATP-binding site of the type I activin receptor-like kinase (ALK) receptors: ALK5 (also known as TGF-β type I receptor, TβRI), ALK4, and ALK7. By inhibiting these kinases, SB-431542 effectively blocks the downstream signaling cascade mediated by TGF-β.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (like ALK5). The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).

In the context of cancer, the TGF-β pathway has a dual role. In the early stages, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However,

SB-429201 and Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-429201 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression. This guide provides an in-depth overview of the role of HDAC1 in cell cycle control and the mechanism by which this compound, as an HDAC1 inhibitor, can modulate cell cycle progression. It includes a summary of available quantitative data, a detailed experimental protocol for assessing the compound's effects, and a visual representation of the relevant signaling pathway.

Introduction: The Role of HDAC1 in Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell proliferation. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Transitions between these phases are controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in chromatin remodeling and the regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression. HDAC1, a class I HDAC, is particularly important in cell cycle regulation. It is a key component of several transcriptional repressor complexes, including the Sin3A and NuRD complexes. These complexes are recruited to the promoters of various genes that regulate cell cycle progression, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A).

Overexpression or aberrant activity of HDAC1 is frequently observed in various cancers, leading to the silencing of tumor suppressor genes and uncontrolled cell proliferation. Therefore, inhibitors of HDAC1, such as this compound, are promising therapeutic agents for cancer treatment.

This compound: A Selective HDAC1 Inhibitor

This compound has been identified as a potent and selective inhibitor of HDAC1. The available data on its inhibitory activity is summarized in the table below.

Parameter Value Selectivity Reference
HDAC1 IC50 ~1.5 µMAt least 20-fold preference over HDAC3 and HDAC8

Table 1: Quantitative Data for this compound Inhibitory Activity

Mechanism of Action: How this compound Regulates the Cell Cycle

The primary mechanism by which this compound is expected to regulate the cell cycle is through the inhibition of HDAC1, leading to the accumulation of acetylated histones and the subsequent activation of genes that halt cell cycle progression.

A key target of HDAC1-mediated repression is the p21 gene. p21 is a potent inhibitor of several cyclin-CDK complexes, including CDK2/cyclin E and CDK2/cyclin A, which are essential for the G1/S and S phase transitions, respectively. By inhibiting HDAC1, this compound would lead to the hyperacetylation of histones at the p21 promoter, resulting in its transcriptional activation. The increased expression of p21 would then bind to and inhibit CDK complexes, causing the cell to arrest, typically in the G1 or G2 phase of the cell cycle.

This proposed mechanism is illustrated in the following signaling pathway diagram:

An In-depth Technical Guide to the Downstream Signaling Pathways of SB-431542, a Potent TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive technical overview of the downstream signaling pathways affected by SB-431542. SB-431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases, primarily targeting Activin Receptor-Like Kinase 5 (ALK5), as well as ALK4 and ALK7. Due to its high specificity, SB-431542 serves as an invaluable tool for elucidating the intricate mechanisms of TGF-β signaling in various physiological and pathological contexts, including cell differentiation, apoptosis, fibrosis, and epithelial-to-mesenchymal transition (EMT). This guide details the core signaling cascade, presents quantitative data on inhibitor activity, outlines key experimental protocols for studying its effects, and provides visual diagrams of the molecular pathways and experimental workflows. While the focus is on SB-431542, it is important to note that this compound is a close structural and functional analog of other widely used ALK5 inhibitors, and the principles of its mechanism of action are broadly applicable.

Core Signaling Pathway: TGF-β/SMAD Cascade

The canonical downstream signaling pathway of TGF-β is mediated by the SMAD family of transcription factors. The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. The activated ALK5 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motif.

These phosphorylated R-SMADs dissociate from the receptor complex and form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus. Once in the nucleus, the SMAD complex partners with other transcription factors, co-activators, and co-repressors to regulate the transcription of a multitude of TGF-β target genes.

SB-431542 exerts its inhibitory effect by competing with ATP for the binding site on the ALK5 kinase domain. This prevents the autophosphorylation and activation of ALK5, thereby blocking the subsequent phosphorylation of SMAD2 and SMAD3. Consequently, the entire downstream signaling cascade is halted.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binding ALK5 ALK5 (TGF-βRI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation p-ALK5 p-ALK5 ALK5->p-ALK5 Activation SMAD2_3 SMAD2/3 p-ALK5->SMAD2_3 Phosphorylation p-SMAD2_3 p-SMAD2/3 SMAD2_3->p-SMAD2_3 SMAD_complex p-SMAD2/3 + SMAD4 Complex p-SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD2/3 + SMAD4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation DNA Target Gene Transcription SMAD_complex_nuc->DNA SB-431542 SB-431542 SB-431542->ALK5 Inhibition

Methodological & Application

Application Notes and Protocols: Investigating the Effects of SB-431542 on SW620 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for "SB-429201" did not yield a recognized compound in scientific literature. It is highly likely that this was a typographical error and the intended compound was SB-431542 , a well-characterized and widely used inhibitor of the Transforming Growth Factor-beta (TGF-β) pathway. SB-431542 selectively inhibits the activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. This document will, therefore, focus on the application and study of SB-431542 in the context of SW620 cells.

The TGF-β signaling pathway is frequently dysregulated in cancer. In advanced stages of colorectal cancer, it can paradoxically promote tumor progression, invasion, and metastasis. The SW620 cell line, derived from a lymph node metastasis of a colorectal carcinoma, is a valuable model for studying the molecular mechanisms of metastatic cancer. This document provides detailed protocols for investigating the effects of SB-431542 on the TGF-β signaling pathway in SW620 cells.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from key experiments designed to assess the efficacy and mechanism of action of SB-431542 in SW620 cells.

Table 1: Dose-Response of SB-431542 on SW620 Cell Viability

SB-431542 Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
185 ± 6.2
562 ± 5.5
1045 ± 4.8
2028 ± 3.9
IC50 (µM) ~12.5

Table 2: Effect of SB-431542 on SW620 Cell Migration and Invasion

Treatment (10 µM SB-431542)Migrated Cells (Normalized to Control)Invaded Cells (Normalized to Control)
Vehicle Control1.001.00
SB-4315420.35 ± 0.080.28 ± 0.06

Table 3: Modulation of TGF-β Pathway Proteins by SB-431542 in SW620 Cells

Treatmentp-SMAD2/3 (Relative to Total SMAD2/3)SNAIL (Relative to β-actin)E-Cadherin (Relative to β-actin)
Vehicle Control1.001.001.00
TGF-β1 (5 ng/mL)3.5 ± 0.42.8 ± 0.30.4 ± 0.1
TGF-β1 + SB-431542 (10 µM)1.2 ± 0.21.1 ± 0.150.9 ± 0.1

Experimental Protocols

Herein are detailed methodologies for the key experiments cited.

1. SW620 Cell Culture and Maintenance

  • Cell Line: SW620 (ATCC® CCL-227™)

  • Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a brief incubation with 0.25% Trypsin-EDTA.

2. Preparation of SB-431542 Stock Solution

  • Compound: SB-431542 (hydrate form)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure: Prepare a 10 mM stock solution by dissolving the appropriate amount of SB-431542 powder in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the growth medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

3. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of SB-431542 on SW620 cells and calculate the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Seed 5 x 10³ SW620 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing increasing concentrations of SB-431542 (e

Application Notes and Protocols for SB-431542 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB-431542, a potent and selective inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinases (ALKs), in a variety of cell culture applications.

Introduction

SB-431542 is a small molecule inhibitor that specifically targets ALK4, ALK5, and ALK7, the type I receptors for TGF-β, activin, and nodal. By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby disrupting the canonical TGF-β signaling pathway. This pathway is critically involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Consequently, SB-431542 has emerged as a valuable tool for investigating the roles of TGF-β signaling in both normal physiology and various pathological conditions, including cancer and fibrosis.

Mechanism of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI/ALK5). This phosphorylation event activates the kinase domain of ALK5, leading to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes. SB-431542 competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby inhibiting the downstream signaling cascade.

Signaling Pathway of TGF-β and Inhibition by SB-431542

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Complex Smad2/3-Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription Complex->Transcription Translocates & Regulates SB431542 SB-431542 SB431542->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Data Summary

The following tables summarize the effective concentrations and treatment durations of SB-431542 reported in various cell culture experiments. It is important to note that optimal conditions may vary depending on the cell type, assay, and specific experimental goals.

Table 1: Effective Concentrations of SB-431542 in Cell Culture

Cell TypeAssayEffective ConcentrationReference
Pluripotent Stem CellsDifferentiation/Reprogramming2 - 10 µM
Malignant Glioma Cells (D54MG, U87MG, U373MG)DNA Synthesis Inhibition10 µM
Bladder Cancer CellsCell Viability0.01 - 10 µM
Human Lung Fibroblasts (IMR-90)Cell Viability6.25 - 50 µM
Mouse Mammary Epithelial Cells (mTEC-KO)EMT Reversal5 µM
Human Hepatocellular Carcinoma CellsInhibition of Reovirus Lysis2 - 10 µM
Human Lung Adenocarcinoma (A549)Invasion/Migration Assay2 - 10 µM

Table 2: Treatment Durations for SB-431542 in Key Experiments

ExperimentTreatment DurationReference
Cell Viability Assay (MTT)48 - 72 hours
Western Blot (p-Smad2 inhibition)30 minutes - 1 hour (pretreatment)
Epithelial-to-Mesenchymal Transition (EMT) Assay24 - 72 hours
Gene Expression Analysis (RT-PCR)24 - 48 hours
Migration/Invasion Assay5 - 30 hours

Experimental Protocols

The following are detailed protocols for key experiments using SB-431542. These should be adapted as necessary for specific cell lines and experimental setups.

Preparation of SB-431542 Stock Solution

Materials:

  • SB-431542 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 5 mg of SB-431542 (MW: 384.39 g/mol ) in 1.3 mL of DMSO.

  • Gently warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.

  • Vortex briefly to mix thoroughly.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for at least 6 months.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of SB-431542 on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • SB-431542 stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in

Determining the Optimal Working Concentration of SB-431542: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-431542 is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. It is widely utilized in cell biology research to investigate the role of the TGF-β signaling pathway in various cellular processes, including proliferation, differentiation, migration, and apoptosis. This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of SB-431542 for their specific experimental needs.

Introduction

The TGF-β signaling pathway plays a pivotal role in regulating a multitude of cellular functions. Dysregulation of this pathway is implicated in a range of diseases, including cancer and fibrosis. SB-431542 specifically inhibits the kinase activity of ALK4, ALK5, and ALK7, thereby blocking the phosphorylation of downstream mediators Smad2 and Smad3. This targeted inhibition makes SB-431542 an invaluable tool for dissecting the contributions of the TGF-β pathway in various biological systems. The optimal working concentration of SB-431542 is cell-type and assay-dependent. Therefore, it is crucial to perform a dose-response analysis to identify the most effective concentration for achieving the desired biological effect without inducing off-target effects or cytotoxicity.

Mechanism of Action

SB-431542 acts as an ATP-competitive inhibitor of the kinase domain of ALK4, ALK5, and ALK7. Upon binding of a TGF-β superfamily ligand (e.g., TGF-β, Activin, Nodal) to its type II receptor, the type I receptor (ALK4/5/7) is recruited and phosphorylated. The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. SB-431542 prevents the initial phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII Type II Receptor TGFb->TBRII 1. Binding TBRI Type I Receptor (ALK4/5/7) TBRII->TBRI 2. Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 3. Phosphorylation SB431542 SB-431542 SB431542->TBRI Inhibition pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc 5. Nuclear Translocation DNA Target Gene Promoters Smad_complex_nuc->DNA 6. DNA Binding Transcription Gene Transcription DNA->Transcription 7. Regulation

Figure 1: TGF-β Signaling Pathway and the inhibitory action of SB-431542.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of SB-431542 reported in the literature. These values serve as a starting point for designing dose-response experiments.

Table 1: IC50 Values of SB-431542 for Target Receptors

TargetIC50 ValueReference
ALK5 (TGF-βRI)94 nM
ALK4140 nM
ALK7~2 µM

Table 2: Effective Concentrations of SB-431542 in Cellular Assays

Cell LineAssayEffective ConcentrationReference
A549 (Lung Carcinoma)Migration Assay10 µM
HT29 (Colon Carcinoma)VEGF Secretion ELISA10 µM
HepG2 (Hepatoma)Apoptosis Assay2 µM
NMuMG (Mouse Mammary Epithelial)Epithelial to Mesenchymal Transition (EMT)10 µM
PANC-1 (Pancreatic Carcinoma)Epithelial to

Application Notes and Protocols for SB-429201: A Selective HDAC1 Inhibitor for Inducing Histone Hyperacetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-429201 is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), a key enzyme involved in the epigenetic regulation of gene expression. By inhibiting HDAC1, this compound promotes the accumulation of acetyl groups on histone proteins, a state known as hyperacetylation. This modification leads to a more relaxed chromatin structure, facilitating gene transcription. These application notes provide detailed protocols for utilizing this compound to study its effects on histone acetylation, cell viability, and gene expression.

Mechanism of Action: In a normal cellular state, Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) work in opposition to control the acetylation status of histones. Histone acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, which weakens their interaction with negatively charged DNA. This leads to a more open chromatin conformation (euchromatin), which is permissive for transcription. HDACs, including HDAC1, remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression. This compound specifically inhibits the enzymatic activity of HDAC1, tipping the balance towards hyperacetylation and subsequent changes in gene expression.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide examples of how to structure and present data obtained from the described experimental protocols.

Table 1: In Vitro HDAC Inhibition by this compound

EnzymeIC50 (µM)Selectivity vs. HDAC1
HDAC1~1.5-
HDAC3>30>20-fold
HDAC8>30>20-fold
*Data derived from supplier information. Researchers should perform their own dose-response

Application Notes and Protocols for ONC201 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONC201, the founding member of the imipridone class of anti-cancer compounds, has demonstrated significant therapeutic potential in various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These application notes provide a comprehensive overview of the use of ONC201 in leukemia cell lines, detailing its mechanism of action, protocols for key experiments, and expected outcomes. The primary mechanism of action of ONC201 is the allosteric activation of the mitochondrial caseinolytic protease P (ClpP), which leads to an integrated stress response (ISR), cell cycle arrest, and ultimately, p53-independent apoptosis. This makes ONC201 a promising agent, particularly for leukemias with mutated or deleted TP53, which are often resistant to conventional chemotherapy.

Mechanism of Action

ONC201 exerts its anti-leukemic effects through a unique signaling pathway. It directly binds to and activates the mitochondrial protease ClpP. This activation leads to the degradation of specific mitochondrial proteins, impairing mitochondrial function and triggering a cellular stress response. This integrated stress response is characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP), which collectively promote apoptosis. Concurrently, ONC201 has been shown to inhibit the pro-survival AKT/ERK and mTOR signaling pathways, further contributing to its anti-cancer effects. Notably, this mechanism is independent of the p53 tumor suppressor protein, offering a therapeutic window for p53-deficient or mutated leukemias.

Troubleshooting & Optimization

Technical Support Center: Optimizing SB-429201 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TGF-β inhibitor, SB-429201. Our goal is to help you optimize your experimental conditions to achieve potent pathway inhibition while maintaining maximal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. It specifically targets the ATP-binding site of the TGF-β type I receptor serine/threonine kinase, known as activin receptor-like kinase 5 (ALK5). By inhibiting ALK5, this compound prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade. It is important to note that this compound and SB-431542 are structurally related and often used interchangeably in research literature to inhibit ALK4, ALK5, and ALK7.

Q2: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound for inhibiting TGF-β signaling in cell culture typically ranges from 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: Does this compound affect cell viability?

At concentrations typically used to inhibit TGF-β signaling (1-10 µM), this compound generally exhibits low cytotoxicity in many cell lines. However, at higher concentrations or with prolonged exposure, it can impact cell viability. For example, in IMR-90 human lung fibroblasts, cell viability remained close to 100% even at concentrations up to 50 µM after 72 hours of incubation. It is crucial to assess the cytotoxic effects of this compound on your specific cell line.

Q4: What are the known off-target effects of this compound's close analog, SB-431542?

While generally selective for ALK4, ALK5, and ALK7, some studies have reported potential off-target effects for SB-431542. One notable off-target effect is the inhibition of receptor-interacting serine/threonine kinase 2 (RIPK2).[1] Researchers should consider these potential off-target effects when interpreting their results.

Troubleshooting Guide

Issue 1: No inhibition of TGF-β signaling is observed.

Possible Cause Troubleshooting Steps
Incorrect this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal inhibitory concentration for your cell line.
Degraded this compound Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh working solutions from a new stock vial.
Cell Line Insensitivity Confirm that your cell line expresses the TGF-β receptors (ALK5) and is responsive to TGF-β signaling. You can verify this by treating the cells with TGF-β and measuring the phosphorylation of Smad2/3.
Assay Issues Verify the functionality of your downstream assay (e.g., Western blot for p-Smad2/3, luciferase reporter assay). Include appropriate positive and negative controls.

Issue 2: Significant cell death or low viability is observed.

Possible Cause Troubleshooting Steps
This compound Concentration is too high Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value for cytotoxicity in your cell line. Use a concentration well below the cytotoxic IC50 for your signaling experiments.
Prolonged Incubation Time Reduce the incubation time with this compound. A time-course experiment can help determine the optimal duration for pathway inhibition without affecting viability.
Solvent (DMSO) Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
Cell Culture Conditions Maintain optimal cell culture conditions, including confluency, media formulation, and passage number, as these can influence cell sensitivity to inhibitors.

Issue 3: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well and that the cells are in the exponential growth phase at the time of treatment.
Variability in this compound Preparation Prepare fresh working dilutions of this compound for each experiment from a well-characterized stock solution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for treatment groups. Fill the perimeter wells with sterile PBS or media.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

Data Presentation

Table 1: Summary of SB-431542 Concentrations and Effects on Cell Viability

Cell LineConcentration RangeIncubation TimeObserved Effect on Viability
IMR-90 (Human Lung Fibroblast)6.25 - 50 µM72 hoursNearly 100% viability
Human Hepatocellular Carcinoma (HCC) cells2 µM and 10 µM24 hours (pre-incubation)Not specified, but used for subsequent infection assays
Mouse Rotator Cuff Muscle FAPsNot specified2 and 6 weeks (in vivo)Promoted apoptosis of fibro/adipogenic progenitors
Cord Blood MNCs10 µM and 26 µMUp to 10 daysDid not negatively impact total cell numbers

Note: Data for the closely related compound SB-431542 is presented here due to the extensive overlap in its use and specificity with this compound in the scientific literature.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the log of the this compound concentration to generate a dose-response curve and determine the cytotoxic IC50 value (the concentration that reduces cell viability by 50%).

Mandatory Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII binds TBRI ALK5 (TGF-β RI) TBRII->TBRI recruits & phosphorylates Smad2_3 Smad2/3 TBRI->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression translocates to nucleus & regulates transcription SB429201 This compound SB429201->TBRI inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth Phase) plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells prepare_dilutions 3. Prepare this compound Serial Dilutions plate_cells->prepare_dilutions treat_cells 4. Treat Cells (e.g., 24, 48, 72h) prepare_dilutions->treat_cells viability_assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat_cells->viability_assay read_plate 6. Measure Signal (Absorbance/Luminescence) viability_assay->read_plate calculate_viability 7. Calculate % Viability read_plate->calculate_viability dose_response 8. Generate Dose-Response Curve & Determine Cytotoxic IC50 calculate_viability->dose_response optimize_concentration 9. Select Optimal Non-Toxic Inhibitory Concentration dose_response->optimize_concentration

Caption: Experimental workflow for optimizing this compound concentration.

References

potential off-target effects of SB-429201

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding the compound "SB-429201" is not available in publicly accessible resources. The following content is a template designed to guide researchers and clinicians on how to approach the evaluation of potential off-target effects for a novel kinase inhibitor, should information on this compound become available. The experimental protocols and data presented are illustrative and should be adapted to the specific characteristics of the compound .

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

A1: [Information not available. A comprehensive kinase screen would be the first step to identify the primary kinase targets and their binding affinities. This typically involves profiling the compound against a large panel of kinases at a specific concentration, followed by dose-response assays for initial hits.]

Q2: Are there any known off-target effects of this compound?

A2: [Information not available. Off-target effects are interactions of a drug with proteins other than its intended target. These can be identified through broad kinase profiling, proteomics, and cellular assays. Any identified off-target activity should be carefully evaluated for its potential to cause adverse effects.]

Q3: We are observing unexpected phenotypes in our cell-based assays with this compound. Could this be due to off-target effects?

A3: It is possible that unexpected cellular phenotypes are a result of this compound interacting with unintended targets. To investigate this, consider the following troubleshooting steps:

  • Validate the primary target engagement: Confirm that this compound is inhibiting its intended target in your cellular system at the concentrations used. This can be done using methods like Western blotting to assess the phosphorylation of a known substrate of the target kinase.

  • Perform a dose-response analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the inhibition of the primary target.

  • Use a structurally unrelated inhibitor: If available, use another inhibitor of the same primary target with a different chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.

  • Conduct a rescue experiment: If possible, overexpress a drug-resistant mutant of the primary target. If the phenotype is rescued, it suggests the effect is on-target.

  • Consult kinase profiling data: If you have access to data on the broader kinase selectivity of this compound, cross-reference the off-target kinases with known signaling pathways that could explain the observed phenotype.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Viability/Proliferation Results

Issue: Treatment with this compound results in a greater or lesser effect on cell viability or proliferation than anticipated based on its primary target'

Validation & Comparative

Comparative Guide to Alternative HDAC1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers seeking alternatives to the selective HDAC1 inhibitor SB-429201, this guide provides an objective comparison of other commercially available compounds. Performance is evaluated based on potency and selectivity, with supporting data from biochemical and cellular assays.

Profile of this compound

This compound is a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1). In biochemical assays, it demonstrates an IC50 value of approximately 1.5 μM for HDAC1. Its selectivity is a key feature, showing at least a 20-fold preference for HDAC1 over other Class I isoforms HDAC3 and HDAC8.

Quantitative Comparison of HDAC1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against Class I and select Class II HDAC isoforms. This data allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.

CompoundHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC8 (IC50)Selectivity Notes
This compound ~1500 nM->30,000 nM>30,000 nMSelective for HDAC1 over HDAC3 and HDAC8.
Entinostat (MS-275) 243-510 nM453 nM1700 nM-Strong inhibition of HDAC1 and HDAC3.
Romidepsin (FK228) 36 nM47 nM--Potent inhibitor of HDAC1 and HDAC2.
Mocetinostat (MGCD0103) 150 nM~300-1500 nM~300-1500 nMNo ActivitySelective for HDAC1 over HDAC2, 3, and 11.
Tacedinaline (CI-994) 900 nM900 nM1200 nM>20,000 nMSelective for Class I HDACs 1, 2, and 3 over HDAC8.
Quisinostat (JNJ-26481585) 0.11 nMModest Potency>3.3 nM>3.3 nMHighest potency for HDAC1.
ACY-957 7 nM18 nM--Selective inhibitor of HDAC1 and HDAC2.

Note: IC50 values can vary between different assay conditions and labs. The data presented is a representative summary from available literature.

Alternative Inhibitor Profiles

  • Entinostat (MS-275): A benzamide (B126) inhibitor that strongly targets HDAC1 and HDAC3. It is known to be selective for Class I HDACs.

  • Romidepsin (Depsipeptide, FK228): A potent, cyclic peptide inhibitor of Class I HDACs, particularly effective against HDAC1 and HDAC2. It is clinically approved for treating cutaneous T-cell lymphoma (CTCL).

  • Mocetinostat (MGCD0103): A potent and selective inhibitor with the most activity against HDAC1, showing 2- to 10-fold selectivity against HDAC2 and 3.

  • Tacedinaline (CI-994): A selective Class I HDAC inhibitor with micromolar potency against HDAC1, 2, and 3.

  • Quisinostat (JNJ-26481585): A second-generation hydroxamate-based inhibitor with exceptionally high potency for HDAC1 in the sub-nanomolar range.

  • ACY-957: A chemical inhibitor that is selective for HDAC1 and HDAC2 with low nanomolar IC50 values.

Visualized Workflows and Pathways

HDAC1 Mechanism of Action

The diagram below illustrates the basic role of HDAC1 in gene silencing and how inhibitors counteract this process.

HDAC1_Pathway cluster_0 Cell Nucleus cluster_1 Acetylated Histone (Active Chromatin) cluster_2 Deacetylated Histone (Condensed Chromatin) Histone Histone Protein Ac Acetyl Group Histone->Ac DNA DNA HDAC1 HDAC1 Histone_Deac Histone HDAC1->Histone_Deac Inhibitor HDAC1 Inhibitor (e.g., Entinostat) Inhibitor->HDAC1 blocks activity Histone_Ac Histone-Ac Histone_Ac->HDAC1 removes Acetyl Group Gene_Expr Gene Expression Histone_Ac->Gene_Expr promotes Gene_Silence Gene Silencing Histone_Deac->Gene_Silence leads to

Caption: Role of HDAC1 in deacetylating histones and the blocking action of inhibitors.

Unveiling the Selectivity of SB-429201: A Comparative Guide for HDAC1 and HDAC3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of epigenetic modulators is paramount. This guide provides a detailed comparison of the inhibitory activity of SB-429201 against Histone Deacetylase 1 (HDAC1) versus HDAC3, supported by experimental data and protocols.

This compound has emerged as a valuable tool compound for probing the specific functions of class I HDACs. Its preference for inhibiting HDAC1 over other isoforms, particularly HDAC3, allows for the targeted investigation of cellular pathways regulated by this specific enzyme.

Performance Data: this compound Inhibition of HDAC1 vs. HDAC3

The inhibitory potency of this compound against HDAC1 and its selectivity over HDAC3 are summarized in the table below. The data clearly indicates a significant preference for HDAC1.

CompoundTargetIC50 ValueSelectivity (HDAC1 vs. HDAC3)
This compoundHDAC1~1.5 µM≥ 20-fold
HDAC3> 30 µM (inferred)

Note: The IC50 value for HDAC3 is inferred from the stated 20-fold or greater selectivity.

This demonstrates that this compound is at least 20 times more potent at inhibiting HDAC1 than HDAC3, making it a selective inhibitor suitable for dissecting the distinct biological roles of these two closely related enzymes.

Experimental Protocol: Determining HDAC Inhibitor IC50 Values

The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against HDAC1 and HDAC3 using a fluorometric assay. This method is widely used in the field for its sensitivity and high-throughput compatibility.

Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human HDAC1 and HDAC3.

Materials:

  • Recombinant human HDAC1 and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (or other test inhibitor) dissolved in DMSO

  • HDAC Developer solution (containing a protease like trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~440-460 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant HDAC1 and HDAC3 enzymes to their optimal working concentration in cold HDAC Assay Buffer.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the diluted inhibitor.

    • Add the diluted enzyme (HDAC1 or HDAC3) to the wells.

    • Include controls: "no enzyme" (background), "no inhibitor" (100% activity), and a known HDAC inhibitor as a positive control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the enzymatic reaction by adding the HDAC Developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Safety Operating Guide

Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like SB-429201

Author: BenchChem Technical Support Team. Date: December 2025

Prioritizing Safety Through the Hierarchy of Controls

Before any personal protective equipment (PPE) is selected, it is crucial to implement a broader safety strategy. The hierarchy of controls is a fundamental concept in laboratory safety that prioritizes the most effective measures for risk reduction.

  • Elimination and Substitution: The most effective control is to question if the hazardous substance is truly necessary or if a less hazardous alternative could be used.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a novel compound of unknown toxicity, handling should occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Administrative Controls: These are changes to work practices and procedures. This includes developing a comprehensive Standard Operating Procedure (SOP), providing thorough training for all personnel involved, and restricting access to the handling area.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with the controls mentioned above.

Personal Protective Equipment (PPE) for Compounds of Unknown Toxicity

When the specific hazards of a compound like SB-429201 are unknown, a conservative approach to PPE selection is required. The following table summarizes the recommended PPE based on the potential routes of exposure.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Hands Double-gloving with chemically resistant gloves.Inner Glove: Nitrile. Outer Glove: Thicker, chemically resistant glove (e.g., butyl rubber or Viton™). Rationale: The outer glove provides primary chemical resistance, while the inner glove offers protection in case of a breach of the outer glove. Gloves should be changed immediately if contamination is suspected and always upon completion of work.
Eyes/Face Chemical splash goggles and a face shield.Goggles should provide a complete seal around the eyes. A face shield protects the entire face from splashes.
Body A lab coat, chemically resistant apron, and full-length pants.The lab coat should be flame-resistant and fully buttoned. A chemically resistant apron provides an additional layer of protection against spills.
Respiratory A NIOSH-approved respirator.The type of respirator depends on the physical form of the substance and the procedure. For powders or aerosols, a respirator with a particulate filter (e.g., N95, P100) is necessary. For volatile compounds, an air-purifying respirator with organic vapor cartridges may be required. A fit test is mandatory for all tight-fitting respirators to ensure effectiveness.
Feet Closed-toe, liquid-resistant shoes.Shoes should fully cover the feet to protect against spills.

Operational Plan: A Step-by-Step Handling Protocol

A detailed operational plan is crucial for ensuring that the handling of this compound is performed safely and consistently.

1. Preparation:

  • Designate a specific area for handling, preferably within a chemical fume hood.
  • Assemble all necessary equipment and reagents before introducing the compound.
  • Ensure that a chemical spill kit and emergency contact information are readily accessible.
  • Review the Standard Operating Procedure (SOP) with all personnel involved.

2. Handling:

  • Don the appropriate PPE as outlined in the table above.
  • Handle the compound in the smallest quantities necessary for the experiment.
  • Use disposable equipment whenever possible to minimize cleaning and potential for contamination.
  • If the compound is a powder, handle it carefully to avoid generating dust.
  • If the compound is in a solution, be mindful of potential splashes.

3. Post-Handling:

  • Decontaminate all non-disposable equipment used.
  • Wipe down the work area with an appropriate solvent.
  • Carefully doff PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the face shield, goggles, and lab coat. The inner gloves should be the last item removed.
  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Waste Safely

The disposal of a novel compound and any contaminated materials must be handled with care to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the compound (this compound), and the primary hazards (e.g., "Chemical of Unknown Toxicity").

  • Storage: The waste container should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

  • Consult EHS: Always consult with your institution's EHS department for specific guidance on the disposal of novel compounds. They can provide information on the appropriate waste streams and disposal procedures.

Workflow for Safe Handling of Novel Compounds

The following diagram illustrates the logical workflow for the safe handling of a novel chemical compound like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.